molecular formula C18H15N3O4S B4707922 4-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide

4-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide

Cat. No.: B4707922
M. Wt: 369.4 g/mol
InChI Key: FOTOPSAFOYISDD-UHFFFAOYSA-N
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Description

4-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-(pyridin-4-ylmethyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the sulfonamide group.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 4-amino-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide.

    Substitution: Depending on the nucleophile used, various substituted sulfonamides can be formed.

    Oxidation: Oxidized derivatives of the aromatic rings or the sulfonamide group.

Scientific Research Applications

4-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections due to its sulfonamide group.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: The compound can be used in studies investigating the interactions between sulfonamides and biological targets, such as enzymes or receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide is primarily related to its ability to inhibit enzymes that are essential for bacterial growth and survival. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial DNA replication and cell division.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-(pyridin-2-ylmethyl)aniline
  • N-(pyridin-4-yl)pyridin-4-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Comparison

4-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as solubility and metabolic stability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

4-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c22-21(23)17-5-7-18(8-6-17)26(24,25)20-16-3-1-14(2-4-16)13-15-9-11-19-12-10-15/h1-12,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTOPSAFOYISDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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